molecular formula C16H18N2O3S B5882658 ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No. B5882658
M. Wt: 318.4 g/mol
InChI Key: OLXFTYYLCKNMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate, also known as DMBA-ET, is a chemical compound with potential applications in scientific research. It is a thiazole-based compound that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate has been found to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells. Additionally, ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate has been found to induce the production of reactive oxygen species, which can also lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. Additionally, ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate is its potential use in cancer research and photodynamic therapy. Its ability to inhibit the Akt/mTOR signaling pathway and induce apoptosis in cancer cells makes it a promising candidate for cancer treatment. However, one limitation of ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate is its potential toxicity. Studies have found that ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate research. One direction is to further study its potential use in cancer treatment and photodynamic therapy. Additionally, studies could focus on optimizing the synthesis method of ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate to improve its yield and purity. Further research could also investigate the potential toxicity of ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate and ways to mitigate its effects. Finally, studies could explore the use of ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate in combination with other cancer treatments to enhance its therapeutic effects.

Synthesis Methods

The synthesis of ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate involves several steps, including the reaction of 3,5-dimethylbenzoyl chloride with 2-aminothiazole to form 2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazole. This intermediate is then reacted with ethyl acetate and sodium hydride to produce ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate. The final product is purified through column chromatography to obtain a pure compound.

Scientific Research Applications

Ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate has been studied for its potential use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells.

properties

IUPAC Name

ethyl 2-[2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-21-14(19)8-13-9-22-16(17-13)18-15(20)12-6-10(2)5-11(3)7-12/h5-7,9H,4,8H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXFTYYLCKNMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.